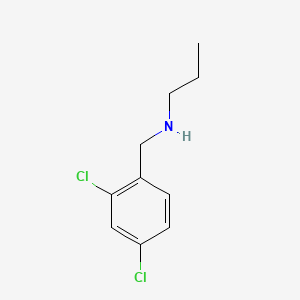

Benzenemethanamine, 2,4-dichloro-N-propyl-

Description

Contextualizing Benzenemethanamine, 2,4-dichloro-N-propyl- in Substituted Benzylamine (B48309) Chemistry

Substituted benzylamines are organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org The versatility of this class of compounds arises from the potential for substitution on both the aromatic ring and the nitrogen atom. nih.gov These modifications can profoundly influence the molecule's physical, chemical, and biological properties.

Benzenemethanamine, 2,4-dichloro-N-propyl- is a prime example of this molecular diversity. The presence of two chlorine atoms on the benzene ring and a propyl group on the nitrogen atom distinguishes it from simpler benzylamines. Research into substituted benzylamines has been extensive, with investigations into their use as intermediates in the synthesis of more complex molecules and as active agents in medicinal chemistry. google.com The specific substitution pattern of Benzenemethanamine, 2,4-dichloro-N-propyl- places it within a chemical space that is of interest for developing compounds with finely tuned properties.

Current Research Trajectories and Academic Significance

While specific research singling out Benzenemethanamine, 2,4-dichloro-N-propyl- is emerging, its academic significance can be inferred from studies on analogous structures. The exploration of substituted benzylamines is a recurring theme in the scientific literature, particularly in the quest for new therapeutic agents and specialized chemical ligands. nih.gov The dichloro-substitution is a common feature in many biologically active compounds, and the N-alkylation of amines is a fundamental strategy in drug design to modulate properties like lipophilicity and target binding. mdpi.com

Structural Elucidation of Benzenemethanamine, 2,4-dichloro-N-propyl- for Research Focus

A thorough understanding of the three-dimensional structure of Benzenemethanamine, 2,4-dichloro-N-propyl- is fundamental to predicting its reactivity and potential applications. The key structural features are the dichlorinated aromatic ring and the N-propyl substituted amine moiety.

| Property | Value |

| Molecular Formula | C10H13Cl2N |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | 2,4-dichloro-N-propylbenzenemethanamine |

The data in this table is calculated based on the known structure of the compound.

The two chlorine atoms on the benzene ring at positions 2 and 4 significantly alter the electronic character of the aromatic system. Halogens are known to be deactivating groups in electrophilic aromatic substitution reactions, meaning they make the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org This deactivation is due to the inductive effect, where the high electronegativity of chlorine withdraws electron density from the ring. libretexts.orgmsu.edu

However, despite being deactivating, halogens are ortho-, para-directing substituents. libretexts.orgyoutube.com This is because the lone pairs of electrons on the chlorine atoms can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate formed during electrophilic attack at the ortho and para positions. youtube.com In the case of Benzenemethanamine, 2,4-dichloro-N-propyl-, the presence of chlorine at the 2 and 4 positions will influence the regioselectivity of any further substitution reactions on the aromatic ring.

The N-propyl group attached to the amine moiety has both steric and electronic effects on the molecule's reactivity. Electronically, the propyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted amine. msu.edu

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYCXIOVAMOAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192418 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-81-9 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenemethanamine, 2,4 Dichloro N Propyl and Congeners

Strategic Approaches to Benzylamine (B48309) Core Formation

The synthesis of the benzylamine core is a fundamental aspect of creating N-propyl-2,4-dichlorobenzylamine and its analogs. Researchers have developed several strategic approaches to achieve this, including catalytic N-alkylation and amination, reductive functionalization, and C-H functionalization.

Catalytic N-Alkylation and Amination Reactions

Catalytic N-alkylation and amination reactions represent an atom-economical and sustainable route to benzylamines. These methods often utilize transition metal catalysts to facilitate the coupling of amines with alcohols or to directly aminate benzyl (B1604629) alcohols.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the N-alkylated amine. This process is advantageous as it uses readily available alcohols as alkylating agents and produces water as the only byproduct. ionike.com

Iron-catalyzed direct amination of benzyl alcohols provides a sustainable method for synthesizing a variety of substituted secondary and tertiary benzylamines. acs.org Similarly, ruthenium(II) complexes have been effectively employed for the N-alkylation of amines with a wide range of aliphatic alcohols, from C1 to C10. nih.gov Copper and magnesium silicate-based catalysts have also been utilized in the N-alkylation of amines with alcohols in the presence of hydrogen. google.com

Table 1: Catalytic Systems for N-Alkylation and Amination

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Iron Complex | Benzyl alcohol, Amine | Secondary/Tertiary Benzylamines | Operates via a hydrogen borrowing mechanism; sustainable. acs.org |

| Ru(II) Complex | Amine, Aliphatic Alcohol | N-alkylated Amines | Wide functional group tolerance; efficient with low catalyst loading. nih.gov |

| Copper/Magnesium Silicate | Alcohol, Alkylamine/Dialkylamine | N-alkylated Amines | Requires the presence of hydrogen. google.com |

| FeCl2/K2CO3 | Sulfonamide, Benzylic Alcohol | N-alkylated Sulfonamides | High selectivity with water as the only byproduct. ionike.com |

Reductive Functionalization of Precursors

Reductive amination is a highly versatile and widely used method for synthesizing benzylamines. This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of N-propyl-2,4-dichlorobenzylamine, 2,4-dichlorobenzaldehyde (B42875) would be reacted with propylamine (B44156). A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by catalysts. For instance, lignin-based carbonyl compounds can undergo reductive amination to produce benzylamines with high selectivity, often catalyzed by noble metal-based catalysts like ruthenium. rsc.org Enzymes, such as reductive aminase from Aspergillus oryzae (AspRedAm), have also been shown to catalyze the reductive amination of furan-based compounds with amines like propylamine. researchgate.net

Table 2: Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Common and effective for reducing imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes; produces toxic cyanide byproducts. masterorganicchemistry.combyu.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com |

| Benzylamine-borane | An air-stable complex that promotes smooth reductive amination under mild conditions. byu.edu |

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical approach to constructing complex molecules. In the context of benzylamine synthesis, C-H functionalization strategies can be employed to introduce various substituents, including aryl and alkyl groups, at specific positions. rsc.org

Palladium-catalyzed C-H functionalization has been developed for the meta-arylation, amination, and chlorination of benzylamines using a transient mediator strategy. nih.gov The use of directing groups, which temporarily coordinate to the metal catalyst and position it for selective C-H activation, is a common tactic. For example, a picolinamide (B142947) directing group can facilitate the rhodium-catalyzed C-H alkylation of benzylamines with alkenes. researchgate.net

Furthermore, native amine-directed C-H activation provides a route for the ortho-halogenation of unprotected benzylamines. thieme-connect.comdntb.gov.uaresearchgate.net These advanced methods allow for the late-stage modification of benzylamine structures, providing rapid access to a diverse range of derivatives.

Introduction of Halogen Substituents on the Aromatic Ring

The introduction of chlorine atoms at the 2- and 4-positions of the benzene (B151609) ring is a critical step in the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-. This is typically achieved through regioselective chlorination or by starting with a pre-functionalized precursor.

Regioselective Chlorination Strategies

Achieving the desired 2,4-dichloro substitution pattern requires precise control over the regioselectivity of the chlorination reaction. Direct chlorination of benzylamine or its derivatives can be challenging due to the activating nature of the aminomethyl group, which can lead to a mixture of ortho- and para-substituted products, as well as over-chlorination.

To overcome this, directing group strategies are often employed. A directing group can be temporarily installed on the amine to guide the chlorinating agent to a specific position on the aromatic ring. For example, palladium-catalyzed reactions using specific ligands can direct chlorination to the ortho position of benzylamine derivatives. thieme-connect.comresearchgate.net The degradation of benzylamines during chlorination has been studied, revealing that the reaction pathways can involve chlorine transfer to the nitrogen followed by elimination and hydrolysis, with no observation of halogenation on the aromatic ring under the studied conditions. rsc.org

The chlorination of phenols can be regioselectively controlled using moderators like tetrahydrothiopyran (B43164) derivatives in the presence of sulfuryl chloride and a Lewis acid catalyst. researchgate.net While not directly on benzylamines, these studies on controlling regioselectivity in aromatic chlorination are relevant.

Precursor Design for Dichloro-Substitution

A more common and often more efficient approach to obtaining the 2,4-dichloro substitution pattern is to start with a precursor that already contains the desired halogen atoms. For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-, a key precursor is 2,4-dichlorobenzaldehyde. merckmillipore.comsigmaaldrich.com

The synthesis of 2,4-dichlorobenzaldehyde can be achieved through various methods. One method involves the hydrolysis of 2,4-dichlorobenzal chloride with concentrated sulfuric acid. Another approach is the Vilsmeier-Haack reaction, where diacetylmethane reacts with dimethylformamide (DMF) and phosphorus oxychloride to produce the aldehyde. google.com Once 2,4-dichlorobenzaldehyde is obtained, it can be converted to 2,4-dichlorobenzylamine (B146540) via reductive amination as described in section 2.1.2. This precursor-based approach ensures the correct placement of the chlorine atoms on the aromatic ring from the outset.

N-Propyl Group Introduction Techniques

The introduction of an N-propyl group onto a 2,4-dichlorobenzylamine framework can be achieved through several established synthetic routes. The choice of method often depends on factors such as starting material availability, desired selectivity, and reaction scale.

A primary method for synthesizing Benzenemethanamine, 2,4-dichloro-N-propyl- is through the N-alkylation of a precursor amine. This can be approached in two principal ways: direct alkylation or reductive amination.

Direct Alkylation: This strategy involves the reaction of 2,4-dichlorobenzylamine (a primary amine) with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. However, a significant drawback of direct alkylation is the potential for overalkylation. masterorganicchemistry.com The newly formed secondary amine product, Benzenemethanamine, 2,4-dichloro-N-propyl-, can be more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms an undesired tertiary amine. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde with a primary amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.combyu.edu To synthesize the target compound, 2,4-dichlorobenzaldehyde is reacted with propylamine.

The general steps are:

Imine Formation: 2,4-dichlorobenzaldehyde and propylamine condense, usually under neutral or weakly acidic conditions, to form N-(2,4-dichlorobenzylidene)propan-1-amine. This is a reversible reaction where water is eliminated. pearson.com

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. A variety of reducing agents can be employed for this step, with the choice influencing reaction conditions and selectivity. masterorganicchemistry.com

Common reducing agents for reductive amination include:

Sodium Borohydride (NaBH₄): A versatile and common reducing agent, often used after the imine has been pre-formed. masterorganicchemistry.comias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde. masterorganicchemistry.combyu.edu This selectivity allows for the entire reaction to be performed in one pot by mixing the aldehyde, amine, and reducing agent together. masterorganicchemistry.com However, it generates toxic cyanide byproducts. byu.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. pearson.comyoutube.com This method is atom-economical but may not be compatible with other functional groups in the molecule that are also susceptible to hydrogenation. byu.edu

Interactive Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Inexpensive, readily available | Can also reduce the starting aldehyde/ketone if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for iminium ions over carbonyls | Highly toxic, generates HCN under acidic conditions |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild, selective, less toxic than NaBH₃CN | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | Methanol, Ethanol, Ethyl Acetate | Atom-economical, clean byproducts | May reduce other functional groups (e.g., C=C bonds, nitro groups) |

In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a powerful tool in synthesis. For N-alkylation, organocatalytic methods offer an alternative to metal-based catalysts. A notable example is the use of thiourea-based catalysts in direct reductive amination, employing a Hantzsch ester as a mild hydrogen source for transfer hydrogenation. organic-chemistry.org This approach avoids the use of metal hydrides or high-pressure hydrogenation, aligning with green chemistry principles. The synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- could be envisioned using 2,4-dichlorobenzaldehyde, propylamine, a Hantzsch ester, and a catalytic amount of a chiral or achiral thiourea (B124793) catalyst. N-Heterocyclic Carbenes (NHCs) are another class of versatile organocatalysts that are effective in a wide range of reactions involving aldehydes and could potentially be applied to N-substitution reactions. acs.org

Mechanistic Investigations in Synthesis of Substituted Benzenemethanamines

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side products. The mechanism of reductive amination, a key route to substituted benzylamines like the target compound, is well-studied. pearson.comias.ac.in

The process begins with the nucleophilic attack of the amine (propylamine) on the electrophilic carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde). pearson.com This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible. The hemiaminal then undergoes dehydration (elimination of a water molecule) to form an imine (or an iminium ion under acidic conditions). pearson.comias.ac.in The equilibrium of this step is often driven forward by the removal of water.

The final, irreversible step is the reduction of the C=N double bond. When a hydride reagent like NaBH₃CN is used, it selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, which is more reactive than the starting aldehyde carbonyl group. masterorganicchemistry.com

An alternative catalytic pathway is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, often employed when an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. nih.govacs.org For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- from 2,4-dichlorobenzyl alcohol and propylamine, the mechanism would involve:

Catalyst-mediated oxidation (dehydrogenation) of the alcohol to form 2,4-dichlorobenzaldehyde in situ. The "borrowed" hydrogen is temporarily held by the catalyst.

Condensation of the in situ-generated aldehyde with propylamine to form the imine.

Transfer of the hydrogen back from the catalyst to the imine, reducing it to the final secondary amine product and regenerating the catalyst. nih.gov

Green Chemistry Paradigms in Benzylamine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. These paradigms are increasingly applied to the synthesis of benzylamines. nih.govacs.orgrsc.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Systems: Reductive amination can be performed under solvent-free conditions, which simplifies work-up, reduces waste, and can lead to shorter reaction times. researchgate.neted.gov These reactions often involve grinding the solid or liquid reactants together, sometimes with a catalytic promoter. acs.org For example, sodium borohydride activated by a solid acid like p-toluenesulfonic acid monohydrate has been used for the solvent-free reductive amination of various aldehydes and benzylamines. ed.govacs.org Another reported method uses sub-stoichiometric amounts of trimethyl borate (B1201080) to promote the reaction with ammonia (B1221849) borane (B79455) as the reductant under neat conditions. acs.org

Interactive Table: Examples of Solvent-Free Reductive Amination

| Reagent/Catalyst System | Substrates | Key Features | Reference(s) |

|---|---|---|---|

| NaBH₄ / p-toluenesulfonic acid | Benzylamines, Aldehydes | Grinding reactants in a mortar and pestle; solid-state reaction. | ed.govacs.org |

| Trimethyl borate / Ammonia borane | Aldehydes, Ketones, Amines | Sub-stoichiometric promoter; low process mass intensity. | acs.org |

| Solid ammonium (B1175870) carbamate | Aldehydes, Amines | Uses a solid CO₂-derived amine salt as the nitrogen source. | rsc.org |

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Catalytic Methodologies: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. For benzylamine synthesis via the "borrowing hydrogen" approach, commercially available nickel-based catalysts such as Raney Ni and Ni/Al₂O₃–SiO₂ have proven effective for the N-alkylation of benzyl alcohols with aqueous ammonia or ammonium salts as easy-to-handle nitrogen sources. nih.govacs.orgacs.orgresearchgate.net These systems provide a sustainable route to primary benzylamines and could be adapted for secondary amine synthesis by using a primary amine like propylamine instead of ammonia. nih.govacs.org Palladium on carbon (Pd/C) remains a robust and widely used catalyst for the hydrogenation step in reductive aminations. google.com

Organocatalytic Methodologies: As mentioned previously (2.3.2), organocatalysis provides a metal-free alternative for amine synthesis. The development of efficient organocatalysts is a significant goal in green chemistry because they are generally less toxic and more stable towards air and moisture compared to many metal-based catalysts. organic-chemistry.org

Microwave and Ultrasound Assisted Synthesis

The quest for efficient, rapid, and environmentally benign synthetic protocols has led to the exploration of enabling technologies such as microwave (MW) irradiation and ultrasound in the synthesis of N-substituted benzylamines, including Benzenemethanamine, 2,4-dichloro-N-propyl-. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, the ability to perform reactions under solvent-free conditions. nih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat. This rapid and localized heating can accelerate reaction rates significantly compared to conventional oil-bath heating. nih.gov The synthesis of N-substituted benzylamines, which typically proceeds via reductive amination of a carbonyl compound or N-alkylation of an amine, is particularly amenable to microwave assistance.

The synthesis of congeners, such as N-alkylated benzotriazole (B28993) derivatives, has been successfully achieved with good yields using microwave irradiation in the presence of potassium carbonate in DMF. nih.gov Another relevant example is the solvent-free microwave-assisted synthesis of N-(2,4-Dimethoxybenzyl)-N´,N´´-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamine, where 2,4-dimethoxybenzylamine (B23717) was reacted with a chlorotriazine derivative. The reaction, performed at 150°C, was completed in just 5-10 minutes, with the excess amine serving as both the nucleophile and a base. researchgate.net This highlights the potential for rapid, solvent-free synthesis of related structures.

Research Findings on Microwave-Assisted N-Alkylation and Amination:

| Reactants | Product Type | Catalyst/Reagent | Conditions | Time | Yield | Reference |

| 2-Alkoxypyridines, Iodoalkanes | N-Alkyl-2(1H)-pyridones | None | 150°C, Solvent-free, MW | 5 min | Good to Excellent | researchgate.net |

| 2-Chloro-4,6-diaminotriazines, 2,4-Dimethoxybenzylamine | Substituted Benzylaminotriazine | None (amine in excess) | 150°C, 50W, Solvent-free, MW | 5 min | Not specified | researchgate.net |

| Amines, Alcohols | Tertiary Amines | MnCl₂ | MW | Not specified | Excellent | nih.gov |

| 2,5-Hexanedione, Primary Amine | N-Substituted Pyrroles | N-Bromosuccinimide | Solvent-free, MW | Not specified | Not specified | pensoft.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative non-conventional energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. sciforum.net This technique is particularly effective for heterogeneous reactions and can often be performed at room temperature, offering a greener alternative to thermally driven processes. sciforum.net

The synthesis of various heterocyclic compounds and substituted amines has been successfully demonstrated using ultrasound. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was achieved in high yields using ultrasonication. The reaction time was dramatically reduced to 2 hours compared to 8-10 hours with conventional refluxing or 20-28 hours at room temperature. sciforum.netnih.govnih.gov This demonstrates the profound rate-enhancing effect of ultrasound.

For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-, an ultrasound-assisted reductive amination of 2,4-dichlorobenzaldehyde with n-propylamine would be a promising route. Based on analogous sonochemical syntheses, the reaction could likely be carried out in a suitable solvent like dimethylformamide (DMF) at ambient temperature, using a suitable reducing agent. The high-energy environment created by cavitation would facilitate the formation of the imine intermediate and its subsequent reduction.

Research Findings on Ultrasound-Assisted Synthesis:

| Reactants | Product Type | Catalyst/Reagent | Conditions | Time | Yield | Reference |

| Substituted Benzylidene Benzohydrazide, Chloro Acetyl Chloride | Azetidinone Derivatives | Triethylamine | DMF, Ultrasound | 2 h | Good | sciforum.netnih.govnih.gov |

| Substituted (diethoxymethyl)benzene, Hydrazine Carboxamide | 2-Amino-1,3,4-oxadiazoles | DBDMH | 70°C, Ultrasound | Not specified | Not specified | researchgate.net |

Reactivity and Mechanistic Dissection of Benzenemethanamine, 2,4 Dichloro N Propyl Derivatives

Nucleophilic and Basic Properties of the Amine Functionality

The secondary amine group in Benzenemethanamine, 2,4-dichloro-N-propyl- is a key determinant of its chemical character, imparting both nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophilic species and can also accept a proton, demonstrating its basicity.

Reactions with Electrophiles

The nucleophilic nature of the secondary amine allows Benzenemethanamine, 2,4-dichloro-N-propyl- to react with a wide range of electrophiles. These reactions typically involve the formation of a new bond between the nitrogen atom and the electrophilic center. Common electrophiles that react with secondary amines include:

Alkylating agents: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt, further functionalizing the nitrogen center.

Acylating agents: Acyl chlorides and anhydrides react to form the corresponding N-substituted amides. For instance, the acylation of the related 2,4-dichlorobenzylamine (B146540) is a key step in some synthetic pathways.

Carbonyl compounds: Aldehydes and ketones can react with the amine to form carbinolamines, which can then undergo further transformations.

Isocyanates: The reaction with isocyanates yields substituted ureas. For example, N-alkyl carbamoylimidazoles can serve as isocyanate surrogates in reactions with amines to form ureas. nih.govfigshare.com

Hypervalent iodine reagents: These reagents can be used for electrophilic amination reactions. beilstein-journals.orgunl.pt

The reactivity of the amine towards these electrophiles is tempered by steric hindrance from the propyl group and the ortho-chloro substituent on the benzene (B151609) ring.

Formation of Imine Intermediates and Derivatives

Secondary amines like Benzenemethanamine, 2,4-dichloro-N-propyl- can be involved in the formation of iminium ions. While they cannot directly form stable neutral imines through condensation with carbonyls (which requires a primary amine), they can be oxidized to imines. The oxidation of benzylamines can proceed through an imine intermediate. rsc.org For example, the oxidation of benzylamine (B48309) with various oxidizing agents can lead to the formation of N-benzylbenzaldimine. rsc.org

A related compound, N-(2,4-Dichlorobenzyl) 2,4-dichlorobenzaldimine, has been synthesized, demonstrating that imine formation from 2,4-dichlorobenzylamine derivatives is feasible. researchgate.net The synthesis of imines can also be achieved through the direct condensation of primary amines with carbonyl compounds, often under catalytic conditions. rsc.orgimist.ma The imine functional group itself is a versatile intermediate in organic synthesis.

Influence of Dichloro-Substitution on Aromatic Ring Reactivity

The two chlorine atoms on the aromatic ring of Benzenemethanamine, 2,4-dichloro-N-propyl- have a profound influence on the reactivity of the benzene ring, primarily through their electronic and steric effects.

Electronic Effects on Reaction Rates and Selectivity

The chlorine atoms are deactivating, electron-withdrawing groups, which decrease the electron density of the aromatic ring and make it less susceptible to electrophilic aromatic substitution reactions. The ortho- and para-directing nature of the chlorine atoms, due to their lone pairs of electrons, is counteracted by their strong inductive electron-withdrawing effect.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups like chlorine can activate the ring towards attack by nucleophiles, particularly when positioned ortho or para to a leaving group. nih.gov In the case of 2,4-dichloro-substituted compounds, the chlorine atoms themselves can act as leaving groups in SNAr reactions under harsh conditions or with strong nucleophiles. The substitution of chlorine in dichlorinated systems is influenced by the nature of the solvent and the nucleophile. spectrabase.com

Theoretical studies on related dichlorinated aromatic compounds have provided insights into their electronic properties and how they influence reactivity. imist.maresearchgate.net Computational studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol have been conducted to understand its structural and electronic properties. researchgate.net

Pathways Involving Halogen Migration or Elimination

While not extensively documented for Benzenemethanamine, 2,4-dichloro-N-propyl- itself, the possibility of halogen migration or elimination exists under certain reaction conditions. Halogen migration, sometimes referred to as a "halogen dance," can occur in halogenated aromatic compounds, often promoted by strong bases or organometallic reagents. aps.org For instance, 1,2-halogen migration has been observed in haloallenyl ketones. alfa-chemistry.comresearchgate.net The presence of the activating benzylamine group could potentially influence such rearrangements.

Elimination reactions to form benzyne (B1209423) intermediates are also a possibility, particularly with strong bases, although the conditions required are typically vigorous.

Oxidative Transformations of Substituted Benzylamines

The benzylic position and the amine functionality in Benzenemethanamine, 2,4-dichloro-N-propyl- are susceptible to oxidative transformations. Oxidation can lead to a variety of products, including imines, aldehydes, and amides, depending on the oxidant and reaction conditions.

The oxidation of benzylamines can proceed via different mechanisms. One common pathway involves the initial formation of an iminium ion, which can then be hydrolyzed to an aldehyde and the corresponding amine. rsc.org The oxidation of benzylamine by reagents like N-chlorosuccinimide has been shown to yield the corresponding benzaldehyde. acs.orgdocumentsdelivered.com

Another proposed mechanism for the oxidation of benzylamines is through a single-electron transfer (SET) process, particularly with certain enzymatic or metal-based catalysts. This can lead to the formation of a radical cation, which then undergoes further reactions. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate, involving a sulfate (B86663) radical anion. rsc.org

N-dealkylation is a significant oxidative transformation for N-substituted benzylamines. chemicalbook.com This process involves the cleavage of the N-propyl group, which can be initiated by oxidation at the carbon alpha to the nitrogen. Cytochrome P450 enzymes, for example, can catalyze the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines. researchgate.net The degradation of benzylamines during chlorination processes also involves the formation of imines and subsequent hydrolysis. rsc.org

The following table summarizes some of the key oxidative transformations of benzylamine derivatives:

| Oxidant/Catalyst | Product(s) | Reference(s) |

| N-Chlorosuccinimide | Benzaldehyde | acs.orgdocumentsdelivered.com |

| CuO-Al2O3/O2 | N-Benzylbenzaldimine | rsc.org |

| Alkyl Sulphoxides/HX | Aromatic aldehydes/ketones | nih.gov |

| K2S2O8 | N-Arylsulfonylimines | rsc.org |

| Cytochrome P450 | Benzaldehydes, Benzylamines | researchgate.net |

Reactions with Active Chlorine Species (Chlorination and Chloramination)

The reaction of secondary amines like Benzenemethanamine, 2,4-dichloro-N-propyl- with active chlorine species, such as hypochlorous acid (HOCl) formed from aqueous chlorine, is a critical process in contexts like water disinfection. The primary mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic chlorine atom. rsc.orgresearchgate.netnih.gov

The general pathway for the chlorination of secondary benzylamines proceeds through two main steps:

N-Chloramine Formation: The amine reacts with an active chlorine species (e.g., HOCl) to form an unstable N-chloroamine intermediate. For Benzenemethanamine, 2,4-dichloro-N-propyl-, this would result in N-chloro-N-propyl-2,4-dichlorobenzylamine. The rate of this step is influenced by the basicity of the amine. nih.gov

Elimination to Imine: The N-chloramine intermediate undergoes elimination of hydrochloric acid (HCl) to form a stable imine. rsc.org In the case of N-propyl-2,4-dichlorobenzylamine, elimination can occur via two competing pathways, involving abstraction of a proton from either the benzylic carbon or the α-carbon of the N-propyl group.

Studies on analogous N-alkylbenzylamines indicate that the dominant reaction pathway involves the formation of an imine, which subsequently hydrolyzes. rsc.org The presence of electron-withdrawing dichloro groups on the benzene ring decreases the electron density on the benzylic carbon, potentially influencing the regioselectivity of the elimination step. However, the formation of the benzylimine is generally favored.

Chloramination, the reaction with pre-formed chloramines (like monochloramine, NH₂Cl), follows a similar pathway, forming the same imine products, though typically over longer timescales compared to chlorination with free chlorine. rsc.orgacs.org The reaction does not typically lead to halogenation of the aromatic ring. rsc.org

Table 1: General Reaction Steps in Chlorination of N-Alkylbenzylamines

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Secondary Benzylamine + HOCl | N-Chlorobenzylamine | Chlorine transfer to the amine nitrogen. rsc.orgresearchgate.net |

| 2 | N-Chlorobenzylamine | Imine + HCl | Elimination of hydrochloric acid. rsc.org |

| 3 | Imine + H₂O | Aldehyde + Primary Amine | Hydrolysis of the imine. rsc.org |

Products of Oxidative Degradation and Pathways

The oxidative degradation of Benzenemethanamine, 2,4-dichloro-N-propyl- leads to the cleavage of C-N bonds. The primary pathway, consistent with observations from chlorination and other oxidative processes, involves the formation of an imine intermediate. rsc.orgacs.orgresearchgate.net

The key steps in the oxidative degradation are:

Oxidation to Imine: The initial oxidation step targets the C-H bond alpha to the nitrogen, leading to the formation of N-(2,4-dichlorobenzylidene)propan-1-amine. This can be achieved through various oxidants.

Hydrolysis: The resulting imine is susceptible to hydrolysis, particularly in aqueous environments. This reaction cleaves the C=N double bond. rsc.orgmasterorganicchemistry.com

The final degradation products are:

2,4-Dichlorobenzaldehyde (B42875): Formed from the benzylidene part of the imine.

Propylamine (B44156) (Propan-1-amine): Formed from the N-propyl part of the imine.

This pathway is dominant in reactions with oxidants like chlorine and ceric ammonium nitrate. rsc.orgresearchgate.net Studies on tertiary alkylamines show a rapid degradation during chlorination to yield aldehydes and secondary amines quantitatively. acs.org A similar, though slower, process occurs with secondary amines like the title compound. No significant formation of products from the halogenation of the aromatic ring is typically observed under these conditions. rsc.org In some cases, particularly with stronger oxidants or under specific catalytic conditions, further oxidation can lead to the formation of nitriles (e.g., 2,4-dichlorobenzonitrile) or complete mineralization to inorganic products like nitrates. researchgate.netmdpi.com

Radical Reactions and Single Electron Transfer Processes

Radical-mediated reactions provide powerful and selective methods for the functionalization of amines. These processes often proceed under mild conditions, for instance, using photoredox catalysis, and allow for the activation of specific C-H bonds. rsc.org

Generation of α-Amino Radicals and Iminium Ions

The generation of reactive intermediates from Benzenemethanamine, 2,4-dichloro-N-propyl- can be initiated by a Single Electron Transfer (SET) event. researchgate.netsemanticscholar.org In this process, the amine donates a single electron to a suitable oxidant (e.g., an excited photoredox catalyst) to form a nitrogen-centered radical cation. rsc.orgnih.gov

Mechanism of Formation:

SET Oxidation: The amine undergoes a single-electron oxidation to form an aminium radical cation. (2,4-Cl₂C₆H₃)CH₂NH(C₃H₇) → [(2,4-Cl₂C₆H₃)CH₂NH(C₃H₇)]•⁺ + e⁻

Deprotonation: This highly acidic aminium radical cation is rapidly deprotonated at a C-H bond adjacent (alpha) to the nitrogen. This deprotonation can occur at either the benzylic position or the N-propyl group, generating a neutral, carbon-centered α-amino radical . rsc.org

Iminium Ion Formation: The α-amino radical is easily oxidized (by losing another electron) to form a thermodynamically stable iminium ion . masterorganicchemistry.com This species is a key electrophilic intermediate in many synthetic transformations.

The stability of the resulting radical determines the major site of deprotonation. The benzylic α-amino radical is stabilized by resonance with the aromatic ring, making the benzylic C-H bonds susceptible to abstraction.

Control of Reaction Pathways in Radical Functionalization

A significant challenge in the radical functionalization of unsymmetrical amines like Benzenemethanamine, 2,4-dichloro-N-propyl-, is controlling which α-C-H bond reacts. The inherent reactivity often favors abstraction from the most electron-rich or least sterically hindered C-H bond. However, modern synthetic methods allow for precise control over these pathways. nih.govrsc.org

One powerful strategy involves the synergy between SET and Hydrogen Atom Transfer (HAT) catalysis. rsc.orgnih.gov

SET Catalysis Alone: Using only a photoredox catalyst (an SET process), the reaction of an N-alkylbenzylamine often proceeds through the aminium radical cation, leading to functionalization at the more electron-rich C-H bond (often on the N-alkyl group). rsc.org

Synergistic SET/HAT Catalysis: By adding a HAT catalyst precursor (such as a thiol), the reaction mechanism can be completely switched. The HAT catalyst is oxidized via SET in preference to the amine. The resulting catalyst-centered radical then selectively abstracts a hydrogen atom from the substrate. Since HAT is sensitive to bond dissociation energies (BDEs), it can selectively abstract a hydrogen from the weaker C-H bond, which is typically the benzylic C-H bond due to the stability of the resulting benzylic radical. rsc.org

This dual catalytic system allows for highly regioselective functionalization at the benzylic position, overriding the inherent electronic preferences of the amine substrate. rsc.orgnih.gov

Table 2: Control of Regioselectivity in Arylation of N,N-Dimethylbenzylamine

| Catalysis System | Major Product Site | Proposed Intermediate | Reference |

|---|---|---|---|

| SET (Photocatalyst alone) | N-Methyl group | Aminium Radical Cation | rsc.org |

Stereochemical Considerations in Reactions of N-Substituted Benzylamines

When the carbon atom alpha to the nitrogen (the benzylic carbon) is a stereocenter, as can be the case in derivatives of Benzenemethanamine, 2,4-dichloro-N-propyl-, stereochemical control becomes a crucial aspect of its reactivity. Chiral N-substituted benzylamines are valuable building blocks and auxiliaries in asymmetric synthesis. nih.govgoogle.com

The stereochemical outcome of reactions at the benzylic center is influenced by several factors:

Chiral Auxiliaries: A chiral benzylamine can be used as an auxiliary to direct the stereoselective formation of new chiral centers elsewhere in a molecule. After the desired transformation, the benzyl (B1604629) group can be cleaved. google.com The steric bulk of the N-propyl and 2,4-dichlorophenyl groups can influence the facial selectivity of approaching reagents.

Asymmetric Synthesis: In reactions that create a chiral center at the benzylic position, such as the asymmetric hydroarylation of enamines or additions to imines, the use of chiral ligands or catalysts can lead to the formation of one enantiomer in high excess. nih.govdocumentsdelivered.comnih.gov The electronic nature of the 2,4-dichlorophenyl group can affect the reactivity of intermediates and the efficacy of the chiral catalyst system.

N-Debenzylation: The removal of the benzyl group is a common step in synthetic sequences. The conditions required for this cleavage (e.g., hydrogenolysis, oxidation) must be chosen carefully to avoid racemization if the benzylic carbon is a stereocenter. acs.orgresearchgate.net The presence of an α-substituent on the benzylamine can affect the ease of this debenzylation step. google.com For instance, oxidative debenzylation of N-benzyl amides can be achieved efficiently using a bromo radical generated from an alkali metal bromide. acs.org

The development of stereoselective methods allows for the synthesis of enantiomerically pure benzylamines, which are prevalent motifs in many pharmacologically active molecules. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Benzenemethanamine, 2,4-dichloro-N-propyl- | N-Propyl-2,4-dichlorobenzylamine |

| Hypochlorous acid | HOCl |

| N-chloro-N-propyl-2,4-dichlorobenzylamine | |

| Monochloramine | NH₂Cl |

| N-(2,4-dichlorobenzylidene)propan-1-amine | |

| 2,4-Dichlorobenzaldehyde | |

| Propylamine | Propan-1-amine |

| 2,4-Dichlorobenzonitrile | |

| Ceric ammonium nitrate | |

| Thiol |

Computational Chemistry and Theoretical Studies on Benzenemethanamine, 2,4 Dichloro N Propyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Benzenemethanamine, 2,4-dichloro-N-propyl-", DFT calculations would be employed to determine properties such as optimized molecular geometry, electronic charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations would provide insights into the molecule's reactivity and kinetic stability. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Semi-Empirical and Ab Initio Methods

Prior to the widespread use of DFT, semi-empirical (e.g., AM1, PM3) and ab initio Hartree-Fock (HF) methods were more common. While semi-empirical methods are faster, they are generally less accurate than DFT or ab initio methods. Ab initio methods are highly accurate but computationally expensive. A comparative study using these methods alongside DFT could provide a broader understanding of the compound's electronic characteristics, though such a study has not been published.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Analysis of Torsional Angles and Stable Conformations

For "Benzenemethanamine, 2,4-dichloro-N-propyl-", MD simulations would be essential to explore its conformational landscape. By analyzing the torsional angles of the rotatable bonds, particularly the C-N bond and the bonds within the N-propyl group, researchers could identify the most stable conformations of the molecule. This information is critical for understanding how the molecule might interact with biological targets.

Ligand-Protein and Solvent-Solute Interaction Modeling

If "Benzenemethanamine, 2,4-dichloro-N-propyl-" were to be investigated as a potential ligand for a protein, MD simulations would be invaluable. These simulations can model the interactions between the ligand and the amino acid residues in the protein's binding site, helping to predict the binding affinity and mode. Similarly, simulations in various solvents would reveal how the solvent affects the molecule's conformation and properties.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods can also be used to study the mechanisms of chemical reactions involving "Benzenemethanamine, 2,4-dichloro-N-propyl-". By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathway and determine the activation energy. This would be crucial for understanding its synthesis and potential metabolic pathways.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations from Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. In the study of benzenemethanamine derivatives, QSAR is instrumental in understanding how structural modifications influence their reactivity and potential biological interactions. For a compound like Benzenemethanamine, 2,4-dichloro-N-propyl-, QSAR models are built upon a foundation of theoretical parameters, also known as molecular descriptors. These descriptors are calculated using computational chemistry methods and quantify various aspects of the molecule's physicochemical properties.

The development of a QSAR model for a series of benzenemethanamine derivatives, including the title compound, would typically involve the calculation of a wide array of theoretical parameters. These parameters can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for understanding its interaction with biological targets. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental quantum chemical parameters that relate to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can highlight regions prone to electrostatic interactions.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor site. Examples include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and give an indication of its shape.

Hydrophobic Descriptors: These parameters quantify the lipophilicity of the molecule, which is a key factor in its ability to cross biological membranes.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity. While it can be determined experimentally, it is also frequently calculated using computational methods.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

To illustrate the derivation of a QSAR model, a hypothetical dataset of benzenemethanamine derivatives could be assembled. For each derivative, a set of theoretical parameters would be calculated. The biological activity of interest (e.g., receptor binding affinity, enzyme inhibition) would also be determined experimentally. Statistical methods, such as multiple linear regression (MLR), would then be employed to derive a mathematical equation that relates the theoretical parameters (independent variables) to the biological activity (dependent variable).

A hypothetical QSAR equation might take the form:

Biological Activity = c₀ + c₁(LogP) + c₂(LUMO Energy) + c₃(Molecular Volume)*

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of the resulting QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability.

The table below presents a hypothetical set of theoretical parameters for a series of benzenemethanamine derivatives, which could be used as the basis for a QSAR study.

| Compound | LogP | LUMO Energy (eV) | Molecular Volume (ų) |

| Benzylamine (B48309) | 1.09 | 0.08 | 107.1 |

| 2,4-Dichlorobenzylamine (B146540) | 2.45 | -0.54 | 134.5 |

| N-Propylbenzylamine | 2.36 | 0.05 | 158.3 |

| Benzenemethanamine, 2,4-dichloro-N-propyl- | 3.72 | -0.57 | 185.7 |

| 4-Chlorobenzylamine | 1.82 | -0.32 | 120.8 |

| N-Methyl-2,4-dichlorobenzylamine | 2.88 | -0.55 | 148.1 |

Note: The values for Benzenemethanamine, 2,4-dichloro-N-propyl- and other derivatives are illustrative and would require specific computational calculations for a formal QSAR study.

Predictive Modeling for Novel Benzenemethanamine Derivatives

A well-validated QSAR model serves as a powerful predictive tool for the design of novel benzenemethanamine derivatives with desired properties. Once a statistically robust relationship between the theoretical parameters and the biological activity has been established, it can be used to predict the activity of yet-to-be-synthesized compounds. This in silico screening approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

The process of predictive modeling for novel benzenemethanamine derivatives would involve the following steps:

Design of a Virtual Library: A virtual library of novel benzenemethanamine derivatives would be created by systematically modifying the structure of the lead compound, Benzenemethanamine, 2,4-dichloro-N-propyl-. These modifications could include altering the substitution pattern on the benzene (B151609) ring, changing the length or branching of the N-alkyl group, or introducing different functional groups.

Calculation of Theoretical Descriptors: For each virtual compound in the library, the same set of theoretical descriptors used to build the original QSAR model would be calculated using computational chemistry software.

Prediction of Biological Activity: The validated QSAR equation would then be applied to the calculated descriptors for each virtual compound to predict its biological activity.

Prioritization for Synthesis: Based on the predicted activities, the most promising novel derivatives would be prioritized for chemical synthesis and subsequent experimental testing. This targeted approach helps to focus resources on compounds with a higher probability of success.

For example, if a QSAR model indicated that higher lipophilicity and a lower LUMO energy are beneficial for a particular biological activity, novel benzenemethanamine derivatives could be designed with these features in mind. One might explore the introduction of additional halogen atoms to the benzene ring to increase lipophilicity and lower the LUMO energy.

The table below illustrates how a predictive model could be used to estimate the biological activity of novel benzenemethanamine derivatives based on their calculated theoretical parameters.

| Novel Derivative | Calculated LogP | Calculated LUMO Energy (eV) | Predicted Biological Activity (IC₅₀, µM) |

| 2,4,5-Trichloro-N-propyl-benzenemethanamine | 4.25 | -0.65 | 0.8 |

| 2,4-Dichloro-N-butyl-benzenemethanamine | 4.28 | -0.56 | 1.5 |

| 2-Chloro-4-fluoro-N-propyl-benzenemethanamine | 3.21 | -0.48 | 2.3 |

| 2,4-Dichloro-N-isopropyl-benzenemethanamine | 3.55 | -0.58 | 1.9 |

Note: The predicted biological activities are hypothetical and would be derived from a specific, validated QSAR model.

Predictive modeling is not limited to QSAR. Other computational techniques such as molecular docking can also be employed to predict the binding affinity of novel derivatives to a specific biological target. In molecular docking, the three-dimensional structure of the ligand is computationally fitted into the binding site of a receptor, and the binding energy is calculated. This information can be used to refine the design of novel compounds with improved binding characteristics. The integration of both ligand-based (QSAR) and structure-based (molecular docking) predictive modeling approaches can provide a more comprehensive and reliable framework for the design of novel benzenemethanamine derivatives.

Advanced Analytical Characterization of Benzenemethanamine, 2,4 Dichloro N Propyl

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of Benzenemethanamine, 2,4-dichloro-N-propyl-. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of a molecule in solution. For Benzenemethanamine, 2,4-dichloro-N-propyl-, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule. Based on data from analogous compounds like N-propylbenzylamine and 2,4-dichlorobenzylamine (B146540), the expected chemical shifts (δ) in a solvent like CDCl₃ would be as follows:

Aromatic Protons: The three protons on the dichlorinated benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern. For instance, in 2,4-dichlorobenzylamine, these protons are observed. nih.gov The proton at the 6-position, being adjacent to a chlorine atom, would likely be the most downfield.

Benzylic Protons (-CH₂-N): The two protons of the methylene (B1212753) group attached to the benzene ring would likely appear as a singlet around δ 3.7-3.9 ppm. In N-propylbenzylamine, these protons are observed in this region. nih.gov

N-Propyl Protons: The protons of the N-propyl group will exhibit characteristic splitting patterns:

A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

A sextet for the central methylene group (-CH₂-CH₃) around δ 1.5-1.7 ppm.

A triplet for the methylene group attached to the nitrogen (-N-CH₂-) around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR by showing a single peak for each unique carbon atom. The expected chemical shifts are:

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with those bonded to chlorine atoms showing significant downfield shifts.

Benzylic Carbon (-CH₂-N): This carbon is anticipated to resonate around δ 50-55 ppm.

N-Propyl Carbons: Three signals corresponding to the propyl group carbons would be observed at approximately δ 11 ppm (-CH₃), δ 20 ppm (-CH₂-CH₃), and δ 50 ppm (-N-CH₂-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzenemethanamine, 2,4-dichloro-N-propyl-

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet | 127 - 140 |

| Benzylic -CH₂- | 3.7 - 3.9 | Singlet | 50 - 55 |

| -N-CH₂-CH₂-CH₃ | 2.5 - 2.7 | Triplet | ~50 |

| -N-CH₂-CH₂-CH₃ | 1.5 - 1.7 | Sextet | ~20 |

| -N-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~11 |

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For Benzenemethanamine, 2,4-dichloro-N-propyl-, electron ionization (EI) would likely be used.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₃Cl₂N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M⁺, M⁺+2, and M⁺+4 peaks in a ratio of approximately 9:6:1.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint for the molecule. Key fragmentation pathways for benzylamines typically involve:

Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), leading to the formation of a stable, resonance-stabilized dichlorobenzyl cation. For 2,4-dichlorobenzylamine, the base peak is often observed at m/z 140, corresponding to the loss of the amino group. nih.gov A similar primary fragmentation would be expected for the N-propyl derivative.

Loss of Propyl Group: Cleavage of the N-propyl bond can also occur.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the loss of propene.

Table 2: Predicted Key Mass Spectrometry Fragments for Benzenemethanamine, 2,4-dichloro-N-propyl-

| m/z | Predicted Fragment Ion |

|---|---|

| 219/221/223 | [M]⁺ (Molecular Ion) |

| 159/161 | [M - C₃H₆]⁺ (Loss of propene) |

| 174/176 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 140/142 | [Cl₂C₆H₃CH₂]⁺ (Dichlorobenzyl cation) |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Benzenemethanamine, 2,4-dichloro-N-propyl- would display characteristic absorption bands. Data from 2,4-dichlorobenzylamine and N-propylaniline can be used to predict these bands. nih.govnist.gov

N-H Stretch: As a secondary amine, a weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and benzyl (B1604629) groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: This vibration typically appears in the 1000-1250 cm⁻¹ range.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. For 2,4-dichlorobenzylamine, Raman spectra have been recorded and can serve as a reference. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The primary chromophore in Benzenemethanamine, 2,4-dichloro-N-propyl- is the dichlorinated benzene ring. The electronic spectrum is expected to show absorption bands characteristic of a substituted benzene derivative. Typically, absorptions around 220 nm and a weaker, fine-structured band around 270-280 nm would be anticipated, arising from π→π* transitions in the aromatic ring.

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating the compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Benzenemethanamine, 2,4-dichloro-N-propyl-.

Gas Chromatography (GC): When analyzed by GC, the compound will have a characteristic retention time on a given column under specific temperature programming. A non-polar column (e.g., DB-5) or a mid-polar column would be suitable for separation. For N-propylbenzylamine, the Kovats retention index is reported as 1200 on a standard non-polar column. nih.gov The retention time for the dichlorinated analogue would be expected to be longer due to its higher molecular weight and boiling point.

GC-MS Coupling: The coupling of a gas chromatograph to a mass spectrometer is a powerful combination. It allows for the separation of the compound from any impurities, followed by its immediate identification based on its mass spectrum. This is the gold standard for the confirmation of identity and purity in a single analysis. The GC-MS data for 2,4-dichlorobenzylamine is well-documented in the NIST Mass Spectrometry Data Center. nih.gov

Table 3: Summary of Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Key Observations |

|---|---|---|

| ¹H NMR | Structural Elucidation | Distinct signals for aromatic, benzylic, and N-propyl protons with characteristic chemical shifts and splitting. |

| ¹³C NMR | Carbon Skeleton Confirmation | Unique signals for each carbon atom, confirming the overall structure. |

| MS | Molecular Weight and Fragmentation | Molecular ion peak with Cl₂ isotopic pattern; characteristic fragments like the dichlorobenzyl cation. |

| IR/Raman | Functional Group Identification | Vibrational bands for N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-Cl bonds. |

| UV-Vis | Chromophore Analysis | Absorption maxima characteristic of a substituted benzene ring. |

| GC-MS | Separation, Purity, and Identification | A single peak at a specific retention time with a mass spectrum matching the predicted fragmentation. |

High-Performance Liquid Chromatography (HPLC) and LC-MS Coupling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a sample, dissolved in a mobile phase, through a column packed with a stationary phase. The differential interactions of the analyte with the stationary and mobile phases lead to its separation from other components. When coupled with Mass Spectrometry (MS), HPLC-MS (or LC-MS) becomes a highly sensitive and selective method, providing not only retention time data from the HPLC but also mass-to-charge ratio information, which aids in the structural elucidation and definitive identification of the compound.

For closely related compounds, such as 2,4-dichloro-N-isopropylbenzylamine, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods typically employ a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comepa.gov For LC-MS compatibility, volatile modifiers like formic acid are preferred. epa.gov

However, no specific HPLC or LC-MS methods, chromatograms, retention times, or mass spectrometric data for Benzenemethanamine, 2,4-dichloro-N-propyl- have been published. Therefore, no data tables of experimental parameters or findings can be presented.

Capillary Electrophoresis and Ion Chromatography

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their size and charge. It is known for its high efficiency and resolution, requiring only small sample volumes. Ion Chromatography (IC) is a subset of liquid chromatography that separates ions and polar molecules based on their affinity to an ion-exchange resin. It is particularly useful for the analysis of inorganic and organic ions. Coupling IC with mass spectrometry can aid in the identification of unknown ionic species, such as degradation by-products in environmental samples. cymitquimica.com

A search of the scientific literature yielded no studies on the use of Capillary Electrophoresis or Ion Chromatography for the analysis or characterization of Benzenemethanamine, 2,4-dichloro-N-propyl- .

Thermal Analysis for Material Stability and Degradation Profiles

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. It is crucial for determining the thermal stability, degradation profile, and phase transitions of a material.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its degradation kinetics. A TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition events occur.

No TGA data, degradation profiles, or thermal stability studies for Benzenemethanamine, 2,4-dichloro-N-propyl- are available in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. The resulting thermogram provides information on melting points, heats of fusion, and other temperature-dependent physical changes.

There are no published DSC thermograms or thermal transition data available for Benzenemethanamine, 2,4-dichloro-N-propyl- .

Environmental Transformations and Fate of Chlorinated Benzylamines

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated benzylamines, key mechanisms include oxidation, photolysis, and hydrolysis.

In environments where chlorination is used for disinfection, such as wastewater treatment plants, benzylamines can undergo significant transformation. rsc.org Studies on benzylamine (B48309), N-methylbenzylamine, and N,N-dimethylbenzylamine show that the dominant reaction pathway during chlorination involves the transfer of a chlorine atom to the benzylamine nitrogen. rsc.org This is followed by the elimination of hydrochloric acid, which forms an imine. The imine subsequently hydrolyzes to yield an aldehyde and a lower-order amine. rsc.org For N-substituted benzylamines, elimination can occur at either the bond between the nitrogen and the benzyl (B1604629) group or the bond between the nitrogen and the alkyl substituent, leading to different aldehyde and amine products. rsc.org

It is notable that for the studied benzylamines, chlorination did not result in the halogenation of the aromatic ring. rsc.org However, during chloramination, a 34% molar yield of the carcinogen N-nitrosodimethylamine (NDMA) was observed from N,N-dimethylbenzylamine. rsc.org Given the structure of Benzenemethanamine, 2,4-dichloro-N-propyl-, similar oxidative degradation pathways are plausible.

Table 1: Inferred Oxidative Degradation Products of Benzenemethanamine, 2,4-dichloro-N-propyl- This table is based on pathways observed for other benzylamines.

| Reactant | Proposed Intermediate | Final Products |

|---|---|---|

| Benzenemethanamine, 2,4-dichloro-N-propyl- | N-chloro-N-propyl-2,4-dichlorobenzylamine | 2,4-Dichlorobenzaldehyde (B42875) and Propylamine (B44156) |

Photolysis, or degradation by sunlight, can be an important environmental fate process for aromatic compounds, particularly in sunlit surface waters. For instance, the herbicide 2,4-D, which shares the 2,4-dichloro-substituted benzene (B151609) ring, is known to undergo photolysis. Hydrolysis under typical environmental pH is generally not a primary degradation pathway for the parent compounds but is a key step in the degradation of intermediates formed during oxidation. rsc.org Following the initial chlorination of benzylamines, the resulting imine intermediate readily undergoes hydrolysis to form an aldehyde and a lower-order amine. rsc.org

Biotic Degradation and Microbial Metabolism

Microbial activity is a primary driver for the degradation of many organic pollutants in soil and water.

The degradation of chlorinated aromatic compounds is often carried out by complex microbial communities rather than single species. Benzylamines are known to be products of the aerobic biotransformation of benzalkonium chlorides, indicating that microbes can process the benzylamine structure. rsc.org The herbicide 2,4-D is primarily broken down by enzymatic processes carried out by soil microorganisms. nih.gov Numerous bacterial and fungal species, such as Pseudomonas, Cupriavidus, and Aspergillus, have been identified as being capable of degrading 2,4-D and other chlorinated phenols. nih.govnih.gov For instance, a bacterial strain of Acinetobacter baumannii was found to transform the herbicide propanil (B472794) to 3,4-dichloroaniline, which was then completely degraded. nih.gov It is highly probable that microbial consortia in soil and sediment would also be capable of transforming Benzenemethanamine, 2,4-dichloro-N-propyl-, likely initiating the process by cleaving the amine or through oxidation. The degradation of n-propylbenzene has been observed in the marine microalga Rhinomonas reticulata S6A, suggesting that the N-propyl group may also be susceptible to microbial attack. frontiersin.org

The structure of a chemical, particularly the type and position of its substituents, strongly influences its susceptibility to microbial degradation. The presence of chlorine atoms on an aromatic ring generally increases a compound's recalcitrance. The degradation of 2,4-D, for example, is a multi-step enzymatic process, and the initial cleavage of the ether bond is a critical step catalyzed by specific enzymes like tfdA. nih.gov

Occurrence and Persistence in Environmental Compartments

The occurrence of a specific compound like Benzenemethanamine, 2,4-dichloro-N-propyl- is difficult to ascertain without direct monitoring data. However, inferences can be drawn from related chemicals. Benzylamines are expected to be present in municipal wastewater effluents due to their industrial use and as biodegradation products of common disinfectants. rsc.org Chlorinated benzenes are known to be widespread environmental contaminants due to their extensive use as solvents, pesticides, and chemical intermediates. nih.govresearchgate.net

The persistence of Benzenemethanamine, 2,4-dichloro-N-propyl- in the environment will be a balance between degradation rates and its physical-chemical properties. Chlorinated aromatic compounds can be persistent. For example, while 2,4-D is considered to have a relatively short half-life in soil (averaging 10 days), this can be significantly longer in conditions unfavorable to microbial activity. nih.gov Given the added N-propyl group, the persistence of Benzenemethanamine, 2,4-dichloro-N-propyl- may differ from that of 2,4-D. The compound's partitioning between water, soil, and air will dictate its transport and the primary environmental compartments where it will reside and undergo transformation.

Table 2: Environmental Half-Life of an Analogous Compound (2,4-D)

| Compound | Environment | Half-Life |

|---|---|---|

| 2,4-D (acid, salts, esters) | Soil | ~10 days |

| 2,4-D | Aerobic Aquatic Metabolism | ~15 days |

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Key Synthetic Intermediates and Building Blocks

The N-propyl-2,4-dichlorobenzylamine structure is a useful platform for the construction of more complex molecular architectures. The secondary amine is a potent nucleophile and a site for further functionalization, while the chlorinated benzene (B151609) ring can be used to tune electronic properties or as a handle for cross-coupling reactions.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. Benzylamine (B48309) derivatives are established precursors for the synthesis of various heterocyclic systems. researchgate.net By analogy, Benzenemethanamine, 2,4-dichloro-N-propyl- can serve as a key starting material for several classes of heterocycles.